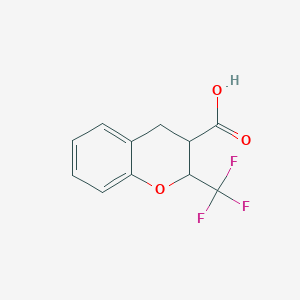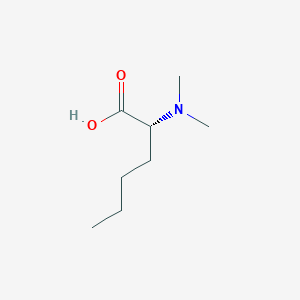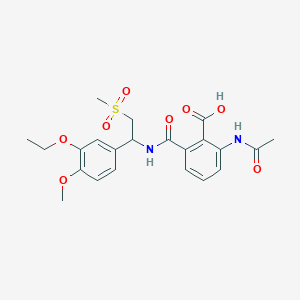![molecular formula C10H16N2O B12314047 4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)
4-[(Dimethylamino)methyl]-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)methyl]-3-methoxyaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-methoxyaniline, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.
Procedure: 3-methoxyaniline is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Isolation: The product is then isolated by filtration and purified using standard techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to increase yield and purity. These methods could include continuous flow reactors and automated purification systems to streamline the process and ensure consistency in the final product.
化学反応の分析
Types of Reactions
4-[(Dimethylamino)methyl]-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
4-[(Dimethylamino)methyl]-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-[(Dimethylamino)methyl]-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Methylaminoquinolines: Compounds with methylamino groups attached to a quinoline ring.
Uniqueness
4-[(Dimethylamino)methyl]-3-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and aniline moiety differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7,11H2,1-3H3 |
InChIキー |
WSLXRBJGCIJBBC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C=C(C=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)

![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)


![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)

![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)


